

In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(5-Methylthiophen-2-yl)methanamine hydrochloride
Cat. No.:	B060439

[Get Quote](#)

CAS Number: 171661-55-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylthiophen-2-yl)methanamine hydrochloride, with the CAS number 171661-55-5, is a heterocyclic amine of interest in medicinal chemistry and drug discovery.^[1] The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of **(5-Methylthiophen-2-yl)methanamine hydrochloride**, including its chemical properties, potential synthetic routes, and analytical methodologies. Due to the limited publicly available data on this specific molecule, this guide also extrapolates potential biological activities and experimental protocols based on the known pharmacology of structurally related thiophene derivatives.

Chemical and Physical Properties

(5-Methylthiophen-2-yl)methanamine hydrochloride is the salt form of the free base, (5-Methylthiophen-2-yl)methanamine (CAS Number: 104163-34-0). The hydrochloride salt is expected to be a crystalline solid with improved solubility and stability compared to the free base.

Property	Value	Source
CAS Number	171661-55-5	[1]
Molecular Formula	C ₆ H ₁₀ CINS	[1]
Molecular Weight	163.67 g/mol	
Synonyms	2-(Aminomethyl)-5-methylthiophene hydrochloride, (5-methylthien-2-yl)methanamine hydrochloride	[1]

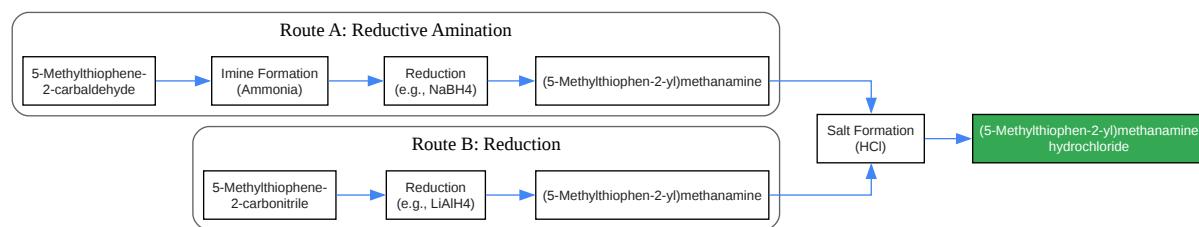
Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **(5-Methylthiophen-2-yl)methanamine hydrochloride** is not readily available in the public domain, plausible synthetic routes can be devised based on established organic chemistry principles. The synthesis would first focus on the formation of the free base, (5-Methylthiophen-2-yl)methanamine, which can then be converted to the hydrochloride salt.

Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)

Two primary retrosynthetic approaches are considered:

- Route A: Reductive Amination of 5-Methylthiophene-2-carbaldehyde. This is a common and efficient method for the synthesis of amines.
- Route B: Reduction of 5-Methylthiophene-2-carbonitrile. This route offers an alternative pathway from a different starting material.


Experimental Protocol (Hypothetical): Reductive Amination

- Imine Formation: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

- Reduction: A reducing agent, such as sodium borohydride (NaBH_4), is added portion-wise to the reaction mixture at 0°C . The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

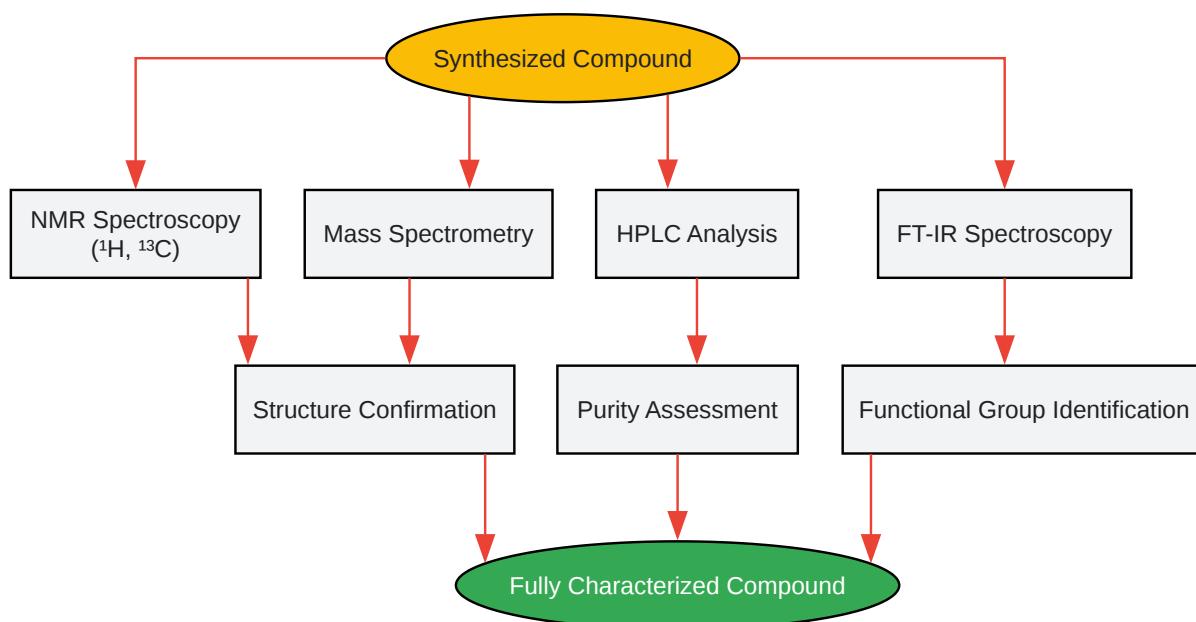
Formation of the Hydrochloride Salt

The purified (5-Methylthiophen-2-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate of **(5-Methylthiophen-2-yl)methanamine hydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)

Plausible synthetic pathways to **(5-Methylthiophen-2-yl)methanamine hydrochloride**.

Analytical Characterization


Comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of **(5-Methylthiophen-2-yl)methanamine hydrochloride**. While specific data for this compound

is not publicly available, the following are standard analytical techniques that would be employed.

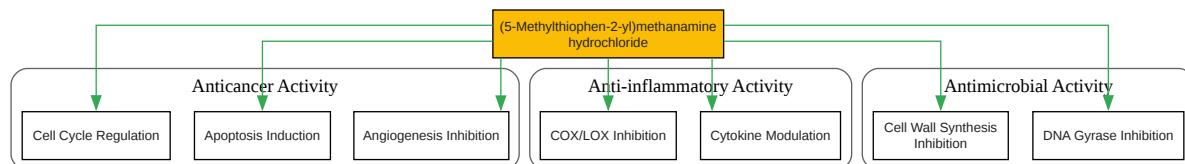
Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl group, the thiophene ring protons, and the aminomethyl protons. The integration of these signals would confirm the proton count.
¹³ C NMR	Resonances for the methyl carbon, the thiophene ring carbons, and the aminomethyl carbon.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base.
HPLC	A single major peak indicating the purity of the compound. The retention time is specific to the analytical method used.
FT-IR	Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (thiophene ring).

Hypothetical Experimental Protocol: HPLC Analysis

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

[Click to download full resolution via product page](#)

Standard analytical workflow for compound characterization.


Potential Biological Activity and Signaling Pathways (Inferred)

Direct biological data for **(5-Methylthiophen-2-yl)methanamine hydrochloride** is not available in published literature. However, the thiophene scaffold is a key component of many biologically active compounds. Based on the broader class of thiophene derivatives, the following potential biological activities can be inferred as starting points for further investigation.

- Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties.
- Anti-inflammatory Activity: Many thiophene-containing compounds exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
- Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.

Hypothetical Signaling Pathway Involvement

Given the structural alerts and the known activities of similar compounds, **(5-Methylthiophen-2-yl)methanamine hydrochloride** could potentially interact with various cellular signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.

[Click to download full resolution via product page](#)

Inferred potential biological activities and associated signaling pathways.

Conclusion and Future Directions

(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical entity with potential for further investigation in drug discovery and development. This guide has outlined its fundamental chemical properties, plausible synthetic and analytical methodologies, and inferred potential biological activities based on the well-established pharmacology of the thiophene nucleus. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties through *in vitro* and *in vivo* studies to validate the hypothesized activities and elucidate its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Methylthiophen-2-yl)methanamine hydrochloride | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060439#5-methylthiophen-2-yl-methanamine-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com